(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
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Overview
Description
(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene is an organic compound characterized by the presence of a chloropropenyl group and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-difluorobenzene and 3-chloroprop-1-ene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction mixture is heated to a specific temperature, usually around 80-100°C, in the presence of a base such as potassium carbonate.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or amines, and the reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of saturated hydrocarbons.
Scientific Research Applications
(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: Used in studies to understand the interactions of small molecules with biological systems.
Mechanism of Action
The mechanism of action of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, or other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-Chloroprop-1-en-1-ylbenzene: Similar structure but lacks the fluorine atoms.
1,4-Difluorobenzene: Lacks the chloropropenyl group.
(E)-2-(3-Bromoprop-1-en-1-yl)-1,4-difluorobenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-[(E)-3-chloroprop-1-enyl]-1,4-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h1-4,6H,5H2/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQORONBSXKWTEZ-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CCCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469350 |
Source
|
Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149946-42-9 |
Source
|
Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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